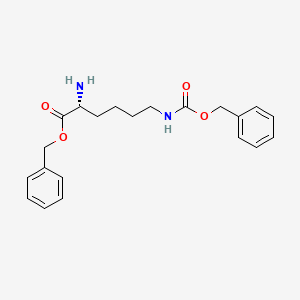
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the lysine molecule. It is commonly used in peptide synthesis and serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of D-lysine with benzyl chloroformate. The reaction is carried out in an alkaline medium, usually with sodium hydroxide or potassium carbonate, to facilitate the formation of the benzyloxycarbonyl group . The reaction conditions include maintaining a temperature of around 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Free lysine and other reduced forms.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate involves the protection of the amino group of lysine. The benzyloxycarbonyl group prevents unwanted reactions during peptide synthesis by blocking the reactive amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
N6-((benzyloxy)carbonyl)-L-lysine: Similar in structure but differs in the stereochemistry of the lysine molecule.
N6-((benzyloxy)carbonyl)-D-ornithine: Another amino acid derivative with a similar protecting group.
N6-((benzyloxy)carbonyl)-L-ornithine: Similar to the D-ornithine derivative but with different stereochemistry.
Uniqueness
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides effective protection for the amino group, making it a valuable tool in the synthesis of complex peptides and proteins .
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |
InChIキー |
BLQSAXJSJHUEIQ-LJQANCHMSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



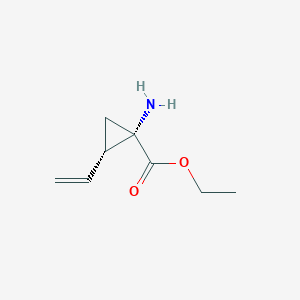
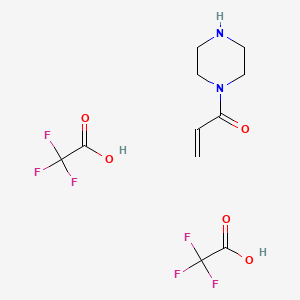
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)

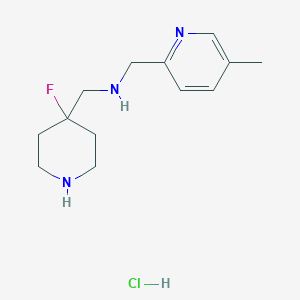
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
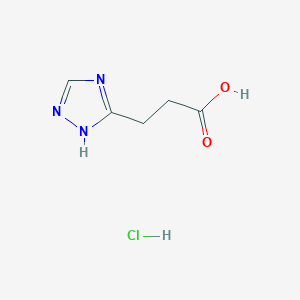
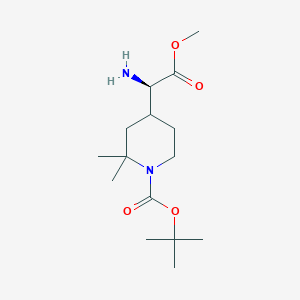

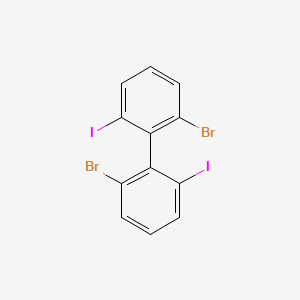
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
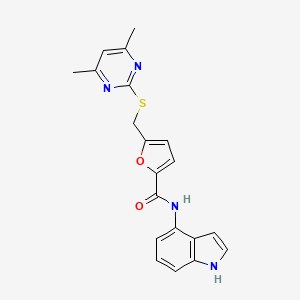
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
